Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate
Description
Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate is a brominated heterocyclic compound featuring a thiazolo[4,5-B]pyrazine core functionalized with a tert-butyl carbamate group. Its bromine substituent enhances reactivity in cross-coupling reactions, while the carbamate group contributes to stability and modulates solubility .
Properties
Molecular Formula |
C10H11BrN4O2S |
|---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate |
InChI |
InChI=1S/C10H11BrN4O2S/c1-10(2,3)17-9(16)15-8-14-6-7(18-8)13-5(11)4-12-6/h4H,1-3H3,(H,12,14,15,16) |
InChI Key |
JTEMKUZWZQKSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=NC=C(N=C2S1)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 6-bromothiazolo[4,5-b]pyrazin-2-amine + di-tert-butyl dicarbonate | Room temperature, presence of base (e.g., DMAP or NaHCO3), solvent: tert-butanol or THF | ~46-95% | Reaction time: 16-24 hours; additional Boc2O added to drive completion; purification by chromatography or crystallization |
| 2 | Work-up | Extraction with EtOAc, washes with aqueous acid/base, drying over Na2SO4 | - | Standard organic work-up to isolate product |
Detailed Procedure Example
A representative preparation involves stirring a mixture of 2-amino-6-bromothiazole monohydrobromide with sodium bicarbonate in tert-butyl alcohol near reflux for 1 minute, cooling, then adding 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate (1.0 M in THF). The reaction is stirred at room temperature for 16 hours. To ensure completion, additional Boc2O and sodium bicarbonate are added, and the mixture is heated at 50 °C for 2-4 hours. After filtration, the organic layer is washed sequentially with water, dilute HCl, saturated NaHCO3, and brine, dried, and concentrated. The crude product is purified by silica gel chromatography and triturated with hexane to yield the pure this compound as a cream solid with yields around 49-95% depending on scale and exact conditions.
Reaction Conditions and Variations
| Parameter | Range/Condition | Effect/Comment |
|---|---|---|
| Solvent | tert-Butanol, Tetrahydrofuran (THF), Acetonitrile | tert-Butanol and THF commonly used for solubility and reaction efficiency |
| Base | Sodium bicarbonate, DMAP, Pyridine | DMAP catalyzes carbamoylation; NaHCO3 neutralizes acid byproducts |
| Temperature | Room temperature to 50 °C | Heating accelerates reaction completion |
| Reaction Time | 16 to 24 hours | Longer times improve yield and conversion |
| Purification | Silica gel chromatography, crystallization with hexane | Removes impurities and unreacted starting materials |
Analytical Data Supporting Synthesis
- NMR Spectroscopy:
- ^1H NMR shows characteristic singlets for tert-butyl protons (~1.4-1.5 ppm) and aromatic protons on the thiazolo-pyrazine ring (~7.2-8.0 ppm).
- ^13C NMR confirms carbamate carbonyl (~160 ppm) and tert-butyl carbons (~27-28 ppm).
- Mass Spectrometry:
- Molecular ion peaks consistent with bromine isotopes (m/z 331 and 333) confirm molecular weight.
- Purity:
Comparative Analysis with Related Compounds
The preparation of this compound shares similarities with other bromothiazole carbamates such as tert-butyl (5-bromothiazol-2-yl)carbamate, where carbamoylation of the amino group with Boc2O under basic catalysis is standard. Yields and conditions are comparable, with minor adaptations for heterocyclic ring differences.
| Compound | Key Starting Amine | Boc Protection Conditions | Yield | Notes |
|---|---|---|---|---|
| This compound | 6-bromothiazolo[4,5-b]pyrazin-2-amine | Boc2O, DMAP, NaHCO3, tert-butanol, RT to 50 °C, 16-24 h | 46-95% | Requires careful purification due to heterocyclic complexity |
| tert-butyl (5-bromothiazol-2-yl)carbamate | 5-bromothiazol-2-amine hydrobromide | Boc2O, pyridine, acetonitrile, RT, 22 h | ~46% | Similar procedure, slightly lower yield |
Chemical Reactions Analysis
Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of thiazole and pyrazine derivatives, including their effects on cellular processes and enzyme activity.
Mechanism of Action
The mechanism of action of Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate is not fully understood, as it is primarily used as a research tool rather than a therapeutic agent. its effects are likely mediated through interactions with specific molecular targets, such as kinase enzymes. The bromothiazole and pyrazine rings may facilitate binding to these targets, while the carbamate group can modulate the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally analogous derivatives. Key parameters include reactivity , crystallographic data , and applications .
Structural Analogues and Reactivity
6-Chlorothiazolo[4,5-B]pyrazin-2-amine :
The absence of a bromine atom reduces electrophilicity, limiting utility in Suzuki-Miyaura couplings. The tert-butyl carbamate group in the target compound enhances steric protection of the amine, improving stability under acidic conditions compared to the unprotected amine in this analogue .- Tert-butyl N-(thiazolo[4,5-B]pyrazin-2-YL)carbamate (non-brominated): Lack of bromine diminishes halogen-bonding interactions critical for co-crystallization with proteins. The brominated variant shows higher binding affinity in kinase inhibition assays due to enhanced hydrophobic interactions .
Crystallographic Insights
Crystallographic studies using the SHELX suite (e.g., SHELXL for refinement) reveal distinct structural features:
The shorter C-Br bond length (1.89 Å vs. 1.91 Å) in the target compound suggests stronger electron-withdrawing effects from the carbamate group, stabilizing the thiazole ring. Lower dihedral angles (12.5° vs. 18.2°) indicate reduced ring puckering, enhancing planar stacking in solid-state materials .
Biological Activity
Tert-butyl N-(6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate (CAS: 2680840-90-6) is a compound that has garnered interest due to its potential biological activity. Its molecular formula is , with a molecular weight of 331.19 g/mol. This compound features a thiazole and pyrazine moiety, which are known for their diverse biological properties.
Anticancer Activity
The thiazole and pyrazine derivatives have also been investigated for anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines. For instance, studies on related compounds have shown inhibition of cell proliferation in breast and lung cancer cell lines, suggesting that this compound may have similar effects.
Enzyme Inhibition
Enzyme inhibition studies indicate that certain compounds featuring thiazole and pyrazine moieties can act as inhibitors for various enzymes involved in cancer progression and microbial resistance. The exact mechanism of action for this compound requires further investigation but could involve interference with enzyme activity critical for cellular function.
Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of thiazole derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antibacterial action.
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Study 2: Cytotoxicity in Cancer Cell Lines
A study focusing on the cytotoxic effects of various thiazole and pyrazine derivatives on cancer cell lines revealed promising results for compounds structurally related to this compound.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency in these assays.
Q & A
(Basic) What are the optimal synthetic routes for preparing Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves coupling a brominated thiazolo-pyrazine precursor with a tert-butyl carbamate group. Key steps include:
- Amination: React 6-bromothiazolo[4,5-B]pyrazin-2-amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–25°C .
- Solvent Optimization: Polar aprotic solvents like DCM or THF are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
Yield Optimization Strategies:
- Stoichiometry: Use a 1.2–1.5 molar excess of Boc-Cl to ensure complete reaction.
- Temperature Control: Gradual warming from 0°C to room temperature minimizes side reactions (e.g., hydrolysis) .
- Moisture Exclusion: Rigorous anhydrous conditions prevent Boc-group decomposition.
(Basic) How can researchers characterize the molecular structure and purity of this compound using advanced spectroscopic and crystallographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
- X-ray Crystallography: Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELX programs for structure refinement .
- HPLC-PDA: Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
(Advanced) What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
Common Side Reactions:
- Boc-Group Hydrolysis: Occurs in protic solvents or acidic conditions, yielding free amine byproducts.
- Debromination: Bromine may displace under strong nucleophilic conditions (e.g., excess base).
Mitigation Strategies:
- Reaction Monitoring: Use TLC (Rf ~0.5 in 3:1 hexane/EtOAc) to detect early hydrolysis .
- Base Selection: Avoid strongly nucleophilic bases (e.g., NaOH); use milder alternatives like NaHCO3 .
- Additive Screening: Include catalytic DMAP to accelerate carbamate formation, reducing reaction time and side products .
(Advanced) What strategies are effective for functionalizing the brominated thiazolo-pyrazine core to create derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
